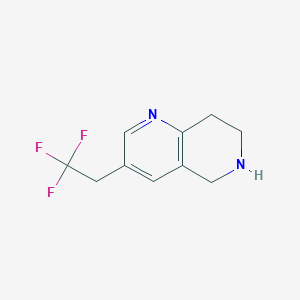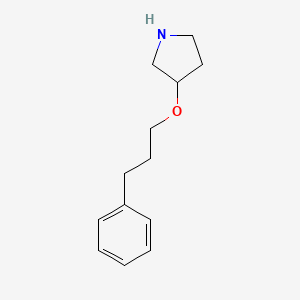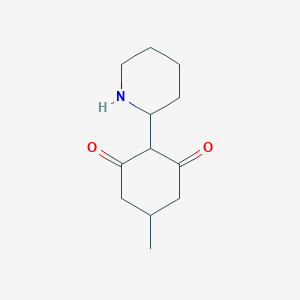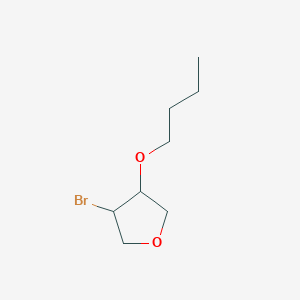amine](/img/structure/B13271643.png)
[1-(3-Methylthiophen-2-yl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)ethylamine: is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.31 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Alkylation: The thiophene ring is then alkylated at the 3-position using an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved by reacting the alkylated thiophene with a primary amine (propylamine) in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 1-(3-Methylthiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3-Methylthiophen-2-yl)ethylamine can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the amine group or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where electrophiles such as halogens or nitro groups can be introduced. This is typically facilitated by Lewis acids like aluminum chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids (aluminum chloride)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Thienyl)ethylamine
- 1-(3-Methylphenyl)ethylamine
- 1-(3-Methylfuran-2-yl)ethylamine
Comparison
- 1-(3-Methylthiophen-2-yl)ethylamine is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-4-6-11-9(3)10-8(2)5-7-12-10/h5,7,9,11H,4,6H2,1-3H3 |
InChI Key |
CTXSJDCGZOPVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)

![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)

![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B13271586.png)

![2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)



![N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide](/img/structure/B13271635.png)

